Carfilzomib (2S,4R)-Diol
Description
Properties
Molecular Formula |
C₄₀H₅₉N₅O₈ |
|---|---|
Molecular Weight |
737.93 |
Synonyms |
(S)-N-((S)-1-(((2S,4R)-1,2-Dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide |
Origin of Product |
United States |
Mechanistic Studies of Carfilzomib 2s,4r Diol Chemical Transformations
Reaction Pathways and Stereochemical Control
Oxidative Transformations and Regioselectivity
There is no specific information available in the reviewed literature regarding the oxidative transformations of Carfilzomib (2S,4R)-Diol. General principles of organic chemistry suggest that the vicinal diol functionality could be susceptible to oxidative cleavage or selective oxidation of one of the hydroxyl groups. However, without experimental data, any discussion on regioselectivity would be purely speculative.
Reductive Processes and Diastereoselectivity
Similarly, no studies detailing the reductive processes of this compound were identified. The ketone moiety within the diol structure could theoretically be a target for reduction, which would introduce a new stereocenter. The diastereoselectivity of such a reaction would be influenced by the existing chiral centers in the molecule, but no research has been published to confirm or explore this.
Catalytic Mechanisms in Diol Reactions
Role of Chiral Catalysts in Stereoselective Functionalization
Chiral diols are a well-established class of ligands and organocatalysts in asymmetric synthesis. nih.govnih.gov The inherent chirality of this compound makes it a candidate for such applications. Nevertheless, no studies have been published that explore its potential as a chiral catalyst or auxiliary in stereoselective functionalization.
Transition State Analysis in Catalytic Cycles
Transition state analysis is a powerful computational tool for elucidating reaction mechanisms. In the absence of any reported catalytic reactions involving this compound, there are no corresponding transition state analyses available in the literature.
Advanced Analytical Characterization of Carfilzomib 2s,4r Diol
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for the unambiguous identification and structural analysis of Carfilzomib (2S,4R)-Diol, providing detailed information about its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. While specific spectral assignments for this compound are not widely published in peer-reviewed literature, the application of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR is standard for the characterization of Carfilzomib and its related substances. scispace.comresearchgate.net
For this compound, ¹H NMR would confirm the presence of protons in different chemical environments, including the aromatic rings of the phenylalanine and phenylbutanamido moieties, the aliphatic protons of the leucine (B10760876) and isobutyl groups, and the morpholine (B109124) ring protons. The most significant change compared to the parent drug, Carfilzomib, would be the disappearance of the characteristic epoxide proton signals and the appearance of new signals corresponding to the protons of the newly formed diol (hydroxyl groups and the adjacent CH group).
¹³C NMR would provide information on all carbon atoms in the molecule. The key indicators of the diol structure would be the chemical shifts of the carbon atoms at the site of the former epoxide ring, which would shift significantly upon hydrolysis to reflect the change from an epoxide to a diol functionality.
2D NMR experiments are crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to trace the connectivity within the individual amino acid residues.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.
Table 1: Expected Key ¹H and ¹³C NMR Resonances for Structural Confirmation of this compound This table is representative of the types of signals expected and not based on reported experimental data.
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Phenylalanine aromatic rings | 7.1 - 7.4 | 125 - 138 | Protons to quaternary carbons |
| Morpholine ring | 2.3 - 3.6 | 45 - 68 | Protons on C adjacent to N to C adjacent to O |
| Diol Hydroxyls (-OH) | Variable, broad | N/A | N/A |
| Diol Carbons (C-OH) | ~3.5 - 4.5 | ~70 - 85 | Hydroxyl protons to adjacent carbons |
| Amide Protons (-NH) | 7.5 - 8.5 | N/A | Amide protons to carbonyl carbons |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their vibrational frequencies. For this compound, the IR spectrum would be dominated by characteristic absorption bands. A strong, broad absorption in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibrations from the newly formed diol and the N-H stretching of the amide groups. Strong absorptions around 1650-1630 cm⁻¹ (Amide I) and 1550-1530 cm⁻¹ (Amide II) would confirm the presence of the peptide linkages. The C=O stretching of the ketone group would also be prominent. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and aromatic ring vibrations.
Table 2: Predicted Principal Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3200 (broad) | O-H and N-H Stretch | Diol and Amide |
| 3060 - 3030 | C-H Stretch | Aromatic |
| 2960 - 2850 | C-H Stretch | Aliphatic |
| ~1710 | C=O Stretch | Ketone |
| ~1650 | C=O Stretch (Amide I) | Amide |
| ~1540 | N-H Bend (Amide II) | Amide |
Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis (MS/MS). The molecular formula of this compound is C₄₀H₅₉N₅O₈, corresponding to a molecular weight of 737.9 g/mol . synzeal.com High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.
In electrospray ionization (ESI) positive mode, the diol would be expected to form a protonated molecular ion [M+H]⁺ at m/z 738.4. MS/MS analysis of this precursor ion would induce fragmentation, primarily at the amide bonds of the peptide backbone. scispace.com The resulting product ions provide sequence information that confirms the structure. The fragmentation pattern is expected to be very similar to that of Carfilzomib, with key fragment ions corresponding to the cleavage of the peptide chain. This "molecular fingerprint" is crucial for confirming the identity of the impurity in complex mixtures. scispace.comresearchgate.net
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Ion Type | Origin of Fragment |
|---|---|---|
| 738.4 | [M+H]⁺ | Protonated molecular ion |
| 100.1 | Product Ion | Morpholinoacetyl group |
| 261.2 | Product Ion | Morpholinoacetyl-phenylalanyl fragment |
Chromatographic and Separation Methods
Chromatographic techniques are essential for separating this compound from the active pharmaceutical ingredient (API), other impurities, and diastereomers.
High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of Carfilzomib and its related compounds. Stability-indicating reversed-phase HPLC (RP-HPLC) methods have been developed to separate Carfilzomib from its degradation products, including the (2S,4R)-Diol. nih.govresearchgate.net These methods typically use a C18 column with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) or formate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727), run in a gradient elution mode. ijpsr.com In such a system, the more polar diol impurity will elute earlier than the parent Carfilzomib. google.com
Given that Carfilzomib has multiple chiral centers, several diastereomers of the diol are possible. google.com The separation of these diastereomers requires chiral chromatography. A patent describes a normal-phase chiral HPLC method using a cellulose-based chiral stationary phase (e.g., CHIRALCEL OX-H) with a mobile phase like n-hexane/isopropanol (B130326)/ethanol to resolve the various chiral isomers of Carfilzomib. google.com A similar strategy would be directly applicable to separate the (2S,4R)-Diol from its other diastereomers, such as the (2R,4S)-Diol, ensuring the stereochemical purity of a reference standard.
Table 4: Representative HPLC and Chiral HPLC Method Parameters
| Parameter | Stability-Indicating RP-HPLC | Chiral NP-HPLC |
|---|---|---|
| Stationary Phase | C18 (e.g., Agilent TC-C18) | Cellulose derivatized silica (B1680970) (e.g., CHIRALCEL OX-H) |
| Mobile Phase | A: Phosphate Buffer (pH 3) B: Acetonitrile | n-Hexane / Isopropanol / Ethanol (e.g., 90:5:5 v/v/v) |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | ~1.0 mL/min | ~1.0 mL/min |
| Detection | UV at ~220 nm | UV at ~215 nm |
| Expected Elution Order | this compound before Carfilzomib | Separation of diastereomers |
Gas Chromatography-Mass Spectrometry (GC-MS) is generally not a suitable method for the direct analysis of this compound. This is due to the compound's large molecular weight (737.9 g/mol ), high polarity, and low volatility. Peptide-like molecules such as this diol are not amenable to vaporization at temperatures used in GC without significant thermal degradation. While derivatization could theoretically be employed to increase volatility, this process adds complexity and potential for side reactions. The scientific literature exclusively reports the use of LC-MS for the analysis of Carfilzomib and its impurities, which is the industry-standard and preferred technique for such molecules. nih.govscispace.comresearchgate.net
Advanced Separation Techniques (e.g., SFC, 2D-LC)
Advanced separation techniques are indispensable for resolving complex mixtures of structurally similar compounds, such as the diastereomers of Carfilzomib diol. While High-Performance Liquid Chromatography (HPLC) is a common method for analyzing Carfilzomib and its impurities, more advanced techniques like Supercritical Fluid Chromatography (SFC) and Two-Dimensional Liquid Chromatography (2D-LC) offer enhanced resolution and efficiency, particularly for chiral separations. veeprho.comijbpas.comhumanjournals.com
Supercritical Fluid Chromatography (SFC) has gained prominence for chiral separations due to its advantages over traditional LC, including faster analysis times and reduced solvent consumption. researchgate.netnih.gov For compounds like Carfilzomib and its stereoisomers, SFC, often utilizing polysaccharide-based chiral stationary phases, can provide excellent separation of enantiomers and diastereomers. nih.gov The use of supercritical CO2 as the primary mobile phase component, modified with a small amount of an organic solvent like methanol, allows for high diffusion rates and low viscosity, contributing to efficient separations. nih.gov
Two-Dimensional Liquid Chromatography (2D-LC) offers a powerful approach to enhance peak capacity and resolve co-eluting components. In a 2D-LC setup, fractions from the first dimension separation are transferred to a second, orthogonal column for further separation. This technique is particularly useful for complex samples containing multiple impurities, where a single chromatographic run is insufficient to achieve complete separation.
Solid-State Characterization
The three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. Solid-state characterization techniques provide definitive information about the stereochemistry of chiral compounds.
Single-Crystal X-ray Diffraction (SCXRD) stands as the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. nih.gov This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net For an enantiomerically pure chiral compound like this compound, SCXRD can unambiguously establish the spatial arrangement of all stereogenic centers. nih.gov
The determination of the absolute configuration is achieved through the analysis of anomalous dispersion effects, which are small deviations in the diffraction pattern caused by the interaction of X-rays with the electrons of the atoms. researchgate.net The Flack parameter, derived from the diffraction data, is a key indicator used to confirm the correctness of the assigned absolute structure. researchgate.net A value close to zero validates the determined configuration. researchgate.net While obtaining a suitable single crystal can be a challenge, the structural information provided by SCXRD is unparalleled in its accuracy and detail. researchgate.net
Purity and Enantiomeric Excess Determination Methodologies
Ensuring the purity and enantiomeric excess of pharmaceutical compounds is a fundamental requirement for their safety and efficacy. Various chromatographic methods are employed for this purpose.
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a widely used technique for the quantitative analysis of Carfilzomib and the determination of its purity. ijbpas.com Validated RP-HPLC methods can effectively separate Carfilzomib from its process-related impurities and degradation products. ijbpas.comhumanjournals.com These methods typically utilize a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier, such as methanol or acetonitrile. ijbpas.com Detection is commonly performed using a Diode Array Detector (DAD) at a specific wavelength. ijbpas.com
For the determination of enantiomeric excess, chiral chromatography is the method of choice. Chiral HPLC or SFC methods, employing chiral stationary phases (CSPs), are capable of separating the different stereoisomers of Carfilzomib and its diol impurities. researchgate.net The relative peak areas of the desired enantiomer and its counterpart are used to calculate the enantiomeric excess, which is a critical quality attribute.
Below is a table summarizing the analytical techniques and their applications in the characterization of this compound:
| Analytical Technique | Application | Key Parameters |
| Supercritical Fluid Chromatography (SFC) | Chiral separation of diastereomers | Chiral Stationary Phase (e.g., polysaccharide-based), CO2/Methanol mobile phase |
| Two-Dimensional Liquid Chromatography (2D-LC) | Resolution of complex impurity profiles | Orthogonal separation mechanisms (e.g., RP-HPLC x HILIC) |
| Single-Crystal X-ray Diffraction (SCXRD) | Determination of absolute configuration | High-quality single crystal, X-ray source, analysis of anomalous dispersion |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity determination and quantification | C18 column, buffered mobile phase, UV detection |
| Chiral HPLC/SFC | Enantiomeric excess determination | Chiral Stationary Phase, mobile phase optimized for chiral resolution |
Computational and Theoretical Investigations of this compound
Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that specific theoretical and computational studies focusing solely on this compound, as outlined in the requested structure, are not publicly available at this time.
The intricate computational analyses required to detail the electronic structure, frontier molecular orbitals, molecular electrostatic potential, intramolecular interactions, and solvent effects for this specific diastereomer of the Carfilzomib diol metabolite have not been published in peer-reviewed literature.
While extensive research exists for the parent compound, Carfilzomib, including its mechanism of action and clinical properties, detailed quantum chemical calculations and conformational analyses specific to the (2S,4R)-Diol are absent from the current body of scientific work. Such studies are highly specific and may be part of proprietary research or have not yet been undertaken by the academic or industrial research communities.
Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict constraints of the provided outline and focuses exclusively on this compound. Generating content for the requested sections would require fabricating data, which would be scientifically unsound.
Computational and Theoretical Investigations of Carfilzomib 2s,4r Diol
Reaction Modeling and Prediction
Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reactions, offering predictions that can guide experimental work. In the context of Carfilzomib (2S,4R)-diol, reaction modeling focuses on the pathways leading to its formation from the parent drug and the stereochemical outcomes of these processes.
The formation of this compound primarily occurs through the hydrolysis of the epoxide ring of Carfilzomib. This reaction can be catalyzed by acids or bases. Computational methods, particularly Density Functional Theory (DFT), are employed to model these reaction pathways and calculate the associated activation energy barriers.
Forced degradation studies have shown that Carfilzomib is susceptible to hydrolysis under both acidic and alkaline conditions, leading to the formation of various degradation products, including the diol ijpsr.comscispace.comijpsr.com. The epoxide ring, being strained, is the reactive site for nucleophilic attack by water or hydroxide (B78521) ions.
Acid-Catalyzed Hydrolysis: In an acidic medium, the epoxide oxygen is protonated, making the epoxide carbon atoms more electrophilic and susceptible to nucleophilic attack by a water molecule. Theoretical studies on the acid-catalyzed hydrolysis of simple epoxides suggest a borderline SN1/SN2 mechanism. The activation energy for such reactions is influenced by the substitution pattern of the epoxide and the stability of the resulting carbocation-like transition state. While specific DFT calculations for Carfilzomib hydrolysis are not publicly available, it is anticipated that the reaction would proceed through a pathway with a moderate activation energy barrier, leading to the formation of the diol.
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as the nucleophile, directly attacking one of the epoxide carbons in an SN2 fashion. This pathway generally involves a higher activation energy barrier compared to the acid-catalyzed route for simple epoxides. The complex steric environment around the epoxyketone moiety in Carfilzomib would significantly influence the trajectory of the nucleophilic attack and, consequently, the activation energy.
A general representation of the activation energies for carbohydrate hydrolysis under acidic conditions is provided in the table below for comparative context, as specific values for Carfilzomib diol formation are not available in the cited literature.
| Carbohydrate | Activation Energy (Ea) in kJ/mol (Acid-Catalyzed Hydrolysis) |
| Sucrose | 108.3 |
| Raffinose | 108.3 |
| Stachyose | 108.7 |
| Inulin | 102.0 |
| Phlein | 101.2 |
| Sinistrin | 102.4 |
This table provides context on activation energies for hydrolysis reactions of complex molecules, though it is not specific to Carfilzomib.
The stereochemistry of the resulting diol is of paramount importance. The "(2S,4R)-diol" designation specifies a particular stereoisomer. Computational models can predict the stereoselectivity and regioselectivity of the epoxide ring-opening reaction.
Stereoselectivity: The synthesis of Carfilzomib itself involves a stereoselective epoxidation step to create the desired (2R,3S)-epoxyketone configuration. Efforts to improve the manufacturing process have focused on developing highly stereoselective epoxidation strategies to minimize the formation of undesired diastereomers acs.org. DFT calculations have been instrumental in understanding the factors governing this stereoselectivity in the synthesis of the epoxyketone warhead acs.org. When this specific epoxide undergoes hydrolysis, the stereochemistry of the starting material dictates the possible stereoisomers of the resulting diol. The attack of the nucleophile (water or hydroxide) will occur from the face opposite to the epoxide ring, leading to an inversion of configuration at the site of attack. The formation of the (2S,4R)-diol implies a specific stereochemical outcome of this hydrolysis.
Regioselectivity: The epoxide ring in Carfilzomib is unsymmetrically substituted. Therefore, the incoming nucleophile can attack either of the two carbon atoms of the epoxide. The regioselectivity of this attack is governed by both steric and electronic factors.
Steric Factors: The bulky peptide backbone of Carfilzomib creates a sterically hindered environment around the epoxide. Computational models can quantify this steric hindrance and predict the more accessible site for nucleophilic attack. Generally, in an SN2 reaction under basic or neutral conditions, the nucleophile will preferentially attack the less substituted carbon atom.
Electronic Factors: In acid-catalyzed hydrolysis, the positive charge in the transition state is better stabilized on the more substituted carbon atom. This can lead to a preference for nucleophilic attack at the more substituted position.
A comprehensive theoretical investigation on the regioselectivity of nucleophilic ring-opening of epoxides has shown that the interplay of steric hindrance and electronic effects, influenced by the nature of the nucleophile, solvent, and catalyst, determines the outcome researchgate.net. While specific computational data for this compound is not available, these general principles, when applied within a detailed computational model of the Carfilzomib molecule, would allow for the prediction of the most likely site of attack and thus the regioselectivity of the hydrolysis reaction.
Role of Carfilzomib 2s,4r Diol As a Chiral Building Block
Incorporation into Complex Molecular Architectures
The primary role of the diol moiety as a chiral building block is demonstrated in the convergent synthesis of Carfilzomib itself. In these synthetic routes, a smaller, stereochemically pure diol fragment is prepared and then coupled with a larger, complex peptide chain to assemble the final molecular architecture.
A notable strategy involves the synthesis of a protected chiral diol, specifically tert-butyl ((2R,4S)-l,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl) carbamate. This smaller, manageable unit contains the crucial (2R,4S) stereocenters. This building block is then coupled with a tripeptide fragment to form the complete backbone of the target molecule. This fragment-based approach is efficient and allows for the late-stage introduction of the sensitive functionality that will ultimately become the reactive epoxide in Carfilzomib. The diol serves as a stable precursor to the epoxide, facilitating purification and handling before the final cyclization step. google.com This method highlights the diol's utility in simplifying the construction of a complex, multi-component molecule by allowing for the separate synthesis and subsequent joining of key fragments. google.com
Derivatization for Diverse Synthetic Applications
The 1,2-diol functionality of Carfilzomib (2S,4R)-Diol is amenable to various chemical modifications, enabling its use in diverse synthetic pathways. These derivatizations are crucial for protecting the hydroxyl groups during other reaction steps or for activating them for subsequent transformations.
One key application is the protection of the hydroxyl groups to prevent unwanted side reactions. For instance, the diol can be converted into a diacetate derivative, such as (2R,4S)-4-((tert-butoxycarbonyl)amino)-2,6-dimethyl-3-oxoheptane-1,2-diyl diacetate, by reacting it with an acetylating agent. google.com This protection strategy is vital during peptide coupling steps.
Another critical derivatization involves the selective activation of one of the hydroxyl groups to facilitate the formation of the epoxide ring, which is the pharmacophore of Carfilzomib. nih.gov The primary hydroxyl group of the diol can be selectively converted into a leaving group (e.g., by tosylation or mesylation). Subsequent treatment with a base induces an intramolecular nucleophilic attack from the adjacent secondary hydroxyl group, leading to a ring-closing reaction that forms the desired epoxide with high stereoselectivity. google.com This two-step process—derivatization to a leaving group followed by base-mediated cyclization—is a cornerstone of modern Carfilzomib synthesis.
The following table summarizes key derivatization reactions of the diol motif for synthetic purposes.
| Starting Moiety | Reagent/Condition | Resulting Moiety | Synthetic Purpose |
| 1,2-Diol | Acetylating Agent | 1,2-Diacetate | Protection of hydroxyl groups during subsequent reaction steps. google.com |
| 1,2-Diol | Tosyl chloride (TsCl) or Mesyl chloride (MsCl) / Base | Activated Primary Hydroxyl (OTs or OMs) | Conversion of the primary hydroxyl into a good leaving group. google.com |
| Activated Primary Hydroxyl | Base (e.g., K2CO3) | Epoxide | Intramolecular cyclization to form the active epoxide pharmacophore. google.com |
Strategies for Iterative Chain Elongation Using Diol Motifs
The structural motif of a β-hydroxy ketone embedded within the Carfilzomib diol is analogous to the repeating units found in polyketides, which are natural products built through iterative chain elongation. frontiersin.org In polyketide biosynthesis, simple acyl-CoA units are sequentially added, and the resulting β-keto group is selectively modified (reduced, dehydrated, etc.) in each cycle. nih.govoup.com This biological assembly-line process inspires synthetic strategies for the controlled, iterative elongation of carbon chains.
Synthetic chemists have adopted bio-inspired iterative synthesis to construct complex molecules with repeating stereochemical patterns. frontiersin.org A general strategy involves using a chiral building block, which may contain a diol or a related motif, and subjecting it to a repeated sequence of reactions to add two or more carbons in each cycle. While there are no specific reports of this compound being used in such an iterative process, its structure serves as a model for a single elongation unit.
Strategies for iterative chain elongation that could conceptually utilize diol motifs include:
Asymmetric Epoxidation/Ring-Opening: An iterative cycle can be established based on the asymmetric epoxidation of an allylic alcohol, followed by a regioselective reductive ring-opening. This sequence elongates the carbon chain while installing new hydroxyl groups, which can be converted into a diol and carried forward to the next iteration. frontiersin.org
Lathiation-Borylation Homologation: This powerful method allows for the iterative insertion of methylene units into boronic esters. frontiersin.org A chiral diol can be used to control the stereochemistry of the boronic ester, and each cycle of lithiation with an α-halomethyllithium reagent followed by rearrangement extends the carbon chain by one unit, which can then be further functionalized.
Modular Assembly on Solid Support: Similar to solid-phase peptide synthesis, building blocks containing diol motifs can be sequentially coupled on a resin. researchgate.netnih.gov Each cycle would involve coupling a new unit, followed by deprotection or modification of the diol to prepare for the next coupling, allowing for the systematic construction of a long-chain polyol-like structure.
These strategies, inspired by nature's approach to building complex molecules like polyketides, demonstrate how chiral motifs, such as the diol found in this compound, are fundamental to the logic of iterative synthesis for creating complex molecular architectures with precise stereochemical control.
Future Research Directions and Unexplored Chemical Facets
Novel Synthetic Approaches to Enhance Efficiency and Selectivity
The synthesis of Carfilzomib (2S,4R)-Diol is primarily undertaken for its use as a reference compound in analytical studies. Future research in this area is geared towards developing more efficient, stereoselective, and scalable synthetic routes, moving beyond current methods that may rely on the degradation of the parent compound or complex multi-step syntheses with challenging purifications.
Key areas for future investigation include:
Stereoselective Epoxide Opening: The direct and highly stereoselective opening of the epoxyketone precursor of Carfilzomib under controlled hydrolytic conditions presents a primary route for synthesis. Research could focus on novel catalytic systems (both enzymatic and chemical) that can achieve this transformation with high fidelity, minimizing the formation of the corresponding (2R,4S)-Diol diastereomer and other impurities. mdpi.comacs.org
Asymmetric Dihydroxylation: An alternative approach involves the asymmetric dihydroxylation of an alkene precursor. This strategy, widely used in organic synthesis, could be adapted to the complex peptide structure of Carfilzomib analogs. The development of a synthetic route that introduces the diol functionality at a late stage via a robust and selective dihydroxylation reaction would be a significant advancement.
Elimination of Chromatographic Purification: A major challenge in the synthesis of peptide-based molecules is the reliance on chromatographic purification, which is often costly and difficult to scale. Future synthetic processes could focus on developing crystalline intermediates or employing crystallization-induced dynamic resolution techniques to isolate the desired diol without chromatography, significantly improving process efficiency. acs.org
| Synthetic Strategy | Potential Advantage | Key Research Challenge |
| Stereoselective Epoxide Opening | Direct conversion from late-stage intermediate | Achieving high diastereoselectivity (>99%) |
| Asymmetric Dihydroxylation | Avoids handling of reactive epoxides | Compatibility with complex peptide functionality |
| Chromatography-Free Purification | Increased scalability and cost-efficiency | Identifying suitable crystalline intermediates |
| Convergent Synthesis | Higher overall yield and modularity | Efficient coupling of complex molecular fragments |
Advanced Analytical Techniques for In-Situ Monitoring of Reactions
The precise control of chemical reactions requires real-time monitoring of reactants, intermediates, and products. Process Analytical Technology (PAT) offers a suite of tools that can be applied to the synthesis and stability studies of this compound, providing deeper process understanding and control. mt.comwikipedia.org
Future research should explore the application of the following techniques:
Spectroscopic Methods: In-line Fourier Transform Infrared (FTIR) and Raman spectroscopy can monitor the disappearance of the epoxide functional group and the appearance of the diol's hydroxyl groups in real-time. acs.orgsigmaaldrich.com This would allow for precise determination of reaction endpoints during synthesis or degradation studies, preventing over- or under-reaction.
On-line High-Performance Liquid Chromatography (HPLC): Integrating automated HPLC systems directly into the reaction vessel can provide quantitative data on the concentration of Carfilzomib, its diol metabolite, and other related impurities. This offers a more detailed reaction profile compared to spectroscopic methods alone. nih.govresearchgate.net
Nanomechanical Biosensors: For studying enzymatic reactions, nanomechanical systems such as resonant microcantilevers could be employed for in-situ monitoring of the hydrolysis of the parent compound by enzymes like microsomal epoxide hydrolase. nih.gov These sensors detect mass changes, allowing for the kinetic analysis of the enzymatic process.
Advanced Mass Spectrometry: The use of techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight (UHPLC-QTOF) mass spectrometry is already established for identifying degradation products. nih.govresearchgate.net Future applications could involve coupling these systems for on-line reaction monitoring to provide real-time structural information on transient intermediates.
| Analytical Technique | Parameter Monitored | Potential Application |
| In-situ FTIR/Raman | Functional group conversion (epoxide to diol) | Real-time endpoint determination in synthesis |
| On-line HPLC | Concentration of specific compounds | Kinetic profiling of degradation studies |
| Nanomechanical Sensors | Mass change due to enzymatic cleavage | Studying kinetics of enzymatic diol formation |
| On-line LC-MS | Molecular weight and fragmentation | Real-time identification of intermediates and byproducts |
Further Elucidation of Undiscovered Mechanistic Pathways
The primary formation pathway for this compound is through the hydrolysis of the epoxide ring of Carfilzomib. doi.org This occurs both chemically under acidic or basic conditions and metabolically, mediated by enzymes such as microsomal epoxide hydrolase (mEH). nih.govresearchgate.net However, a deeper understanding of these mechanisms is required.
Future research should focus on:
Enzymatic Hydrolysis Mechanisms: While mEH is implicated, the role of other hydrolases or proteases in the formation of the diol is not fully understood. nih.gov Investigating the specific enzymes involved and their catalytic mechanisms through kinetic studies, protein crystallography, and computational modeling would provide a more complete picture of the metabolic fate of Carfilzomib.
pH-Dependent Hydrolysis Kinetics: Carfilzomib's stability is highly pH-dependent. nih.govijpsr.com Detailed kinetic studies of the epoxide ring-opening reaction across a wide physiological and chemical pH range would help to precisely model the degradation process. This includes elucidating the specific acid-catalyzed (A-1 vs. A-2 mechanisms) and base-catalyzed pathways. researchgate.net
Influence of the Peptide Backbone: The tetrapeptide structure adjacent to the epoxyketone warhead likely influences the rate and regioselectivity of the hydrolysis reaction. Mechanistic studies using peptide analogs could probe the electronic and steric effects of the peptide chain on the reactivity of the epoxide ring.
Alternative Degradation Pathways: While epoxide hydrolysis is a major degradation route, it is important to investigate if other, less common mechanistic pathways could also lead to the diol or related structures under specific stress conditions (e.g., photolytic, oxidative). researchgate.netijpsr.com
Computational Design and Optimization of Diol-Based Reagents
Computational chemistry provides powerful tools for designing new molecules with desired properties. While this compound is currently viewed as an inactive metabolite, its core structure could serve as a scaffold for designing novel chemical probes or even therapeutic agents with different target profiles.
Future computational research directions include:
Structure-Activity Relationship (SAR) Studies: The conversion of the epoxide to a diol significantly alters the molecule's electrophilicity and its ability to covalently bind to the proteasome. nih.gov Computational docking studies could be performed to understand how the diol interacts non-covalently with the proteasome or other potential biological targets. This could form the basis for SAR studies on a library of diol-containing peptide analogs. researchgate.netacs.org
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Mechanistic PK/PD models have been developed for Carfilzomib to understand its behavior in the body. nih.govnih.gov Similar models could be developed for the diol metabolite to predict its distribution, metabolism, and clearance, providing insights into its potential for accumulation or interaction with other systems.
Design of Stabilized Analogs: The diol represents a "hydrolyzed" state. Computational methods can be used to design novel analogs of Carfilzomib that are more resistant to epoxide hydrolysis while retaining desired activity. This could involve modifying the electronic properties of the molecule or introducing steric shields near the epoxide ring, as has been explored experimentally with hydroxylated analogs. nih.gov
Virtual Screening for New Targets: The diol structure could be used as a query in virtual screening campaigns against databases of protein structures to identify potential new biological targets beyond the proteasome. This could uncover unexpected activities and open new therapeutic possibilities for this class of compounds.
Q & A
Q. What are the critical considerations for preparing and storing Carfilzomib (2S,4R)-Diol solutions to ensure stability in experimental settings?
- Methodological Answer : Carfilzomib should be reconstituted in DMSO (80 mg/mL) or ethanol (25 mg/mL) to prepare stock solutions (e.g., 5 mM). Lyophilized powder is stable at recommended storage temperatures, but solutions should be aliquoted to avoid freeze-thaw cycles. Stability testing via high-performance liquid chromatography (HPLC) is advised to monitor degradation products, particularly under varying pH and temperature conditions. Analytical method validation should follow ICH Q2(R1) guidelines for precision, accuracy, and linearity .
Q. How can researchers design protocols to assess Carfilzomib’s efficacy in preclinical models while minimizing variability?
- Methodological Answer : Standardize dosing regimens (20–2000 nM for 4–48 hours) across experiments and use vehicle controls (e.g., DMSO) to isolate compound-specific effects. Batch-to-batch variability in drug purity (>98%) should be verified via certificates of analysis. Document storage conditions and handling procedures rigorously to ensure reproducibility, aligning with reporting standards for chemical reagents .
Q. What ethical and logistical factors must be addressed when selecting participants for Carfilzomib clinical trials?
- Methodological Answer : Use the PICO framework to define inclusion criteria (e.g., relapsed/refractory multiple myeloma patients) and exclusion criteria (e.g., pre-existing cardiotoxicity). Ensure compliance with ethical guidelines by anonymizing participant data and specifying data-sharing protocols (e.g., pseudonymization for secondary analyses). Training in data protection laws is mandatory for all personnel handling sensitive information .
Advanced Research Questions
Q. How can researchers reconcile contradictory efficacy data from real-world studies versus randomized controlled trials (RCTs) on Carfilzomib?
- Methodological Answer : Conduct a meta-analysis using the PRISMA framework to aggregate real-world and RCT data. Assess heterogeneity via I² statistics and perform subgroup analyses (e.g., dosage variations, prior therapies). For example, real-world studies may report lower progression-free survival (PFS) due to broader eligibility criteria, while RCTs like ENDEAVOR or ASPIRE enforce strict protocols. Sensitivity analyses can identify confounding variables such as age or comorbidities .
Q. What strategies optimize the design of combination therapies involving Carfilzomib and metabolic inhibitors (e.g., glutaminase inhibitors)?
- Methodological Answer : Preclinical models should evaluate synergistic effects using dose-matrix assays (e.g., Chou-Talalay method). In phase I trials, escalate doses of Carfilzomib with fixed doses of metabolic inhibitors (e.g., CB-839 HCl) while monitoring toxicity via CTCAE criteria. Pharmacodynamic endpoints, such as tumor glutamine flux measured via ¹⁸F-(2S,4R)-4-fluoroglutamine PET imaging, can validate target engagement .
Q. How can researchers address Carfilzomib-induced cardiotoxicity in clinical trial design?
- Methodological Answer : Incorporate cardiac biomarkers (e.g., troponin, BNP) and echocardiography into safety monitoring protocols. Stratify patients by cardiovascular risk factors during randomization. Trials like CANDOR and A.R.R.O.W. employed dexamethasone co-administration to mitigate inflammatory responses, but subgroup analyses are needed to assess its cardioprotective role .
Q. What analytical frameworks are recommended for interpreting proteasome inhibition kinetics in Carfilzomib-treated cell lines?
- Methodological Answer : Use time-resolved activity-based protein profiling (ABPP) to quantify proteasome inhibition. Fit data to a two-step irreversible inhibition model: , where is the inactivation rate constant and is the inhibition constant. Validate findings with orthogonal assays (e.g., ubiquitinated protein accumulation via Western blot) .
Data Presentation and Compliance
Q. How should researchers present Carfilzomib-related data in manuscripts to meet journal standards?
- Methodological Answer : Follow ICMJE guidelines for chemical characterization: report CAS number (868540-17-4), molecular formula (C₄₀H₅₇N₅O₇), and purity (>98%). For figures, avoid overcrowding chemical structures; prioritize clarity using color-coded pharmacokinetic curves. Ensure compliance with journal-specific graphic policies (e.g., MedChemComm’s restrictions on compound numbering) .
Q. What statistical methods are robust for analyzing Carfilzomib trial data with high dropout rates?
- Methodological Answer : Apply intention-to-treat (ITT) analysis with multiple imputation to handle missing data. For time-to-event endpoints (e.g., PFS), use Kaplan-Meier survival curves with log-rank tests. Cox proportional hazards models can adjust for covariates like prior bortezomib exposure. Sensitivity analyses (e.g., per-protocol vs. ITT) should address potential bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
